3,3'-Dimethyloxacarbocyanine iodide 3,3'-Dimethyloxacarbocyanine iodide
Brand Name: Vulcanchem
CAS No.: 14134-79-3
VCID: VC20951180
InChI: InChI=1S/C19H17N2O2.HI/c1-20-14-8-3-5-10-16(14)22-18(20)12-7-13-19-21(2)15-9-4-6-11-17(15)23-19;/h3-13H,1-2H3;1H/q+1;/p-1
SMILES: CN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)C.[I-]
Molecular Formula: C19H17IN2O2
Molecular Weight: 432.3 g/mol

3,3'-Dimethyloxacarbocyanine iodide

CAS No.: 14134-79-3

Cat. No.: VC20951180

Molecular Formula: C19H17IN2O2

Molecular Weight: 432.3 g/mol

* For research use only. Not for human or veterinary use.

3,3'-Dimethyloxacarbocyanine iodide - 14134-79-3

CAS No. 14134-79-3
Molecular Formula C19H17IN2O2
Molecular Weight 432.3 g/mol
IUPAC Name (2E)-3-methyl-2-[(E)-3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide
Standard InChI InChI=1S/C19H17N2O2.HI/c1-20-14-8-3-5-10-16(14)22-18(20)12-7-13-19-21(2)15-9-4-6-11-17(15)23-19;/h3-13H,1-2H3;1H/q+1;/p-1
Standard InChI Key PXGXZGVGEDLSMW-UHFFFAOYSA-M
Isomeric SMILES CN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)C.[I-]
SMILES CN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)C.[I-]
Canonical SMILES CN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)C.[I-]

Chemical Properties and Structure

Chemical Identification

The chemical identity of 3,3'-Dimethyloxacarbocyanine iodide is defined by several key parameters, as summarized in the following table:

PropertyValue
CAS No.14134-79-3
Molecular FormulaC₁₉H₁₇IN₂O₂
Molecular Weight432.3 g/mol
IUPAC Name(2E)-3-methyl-2-[(E)-3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide

Structural Characteristics

The molecular structure of 3,3'-Dimethyloxacarbocyanine iodide features two benzoxazole groups connected by a conjugated chain. This conjugated system is responsible for the compound's optical properties, particularly its absorption and fluorescence characteristics. The presence of the iodide counterion and the cationic nature of the molecule significantly influence its solubility and behavior in various solvents.

Physical Properties

Solubility and Solution Behavior

In aqueous solutions, 3,3'-Dimethyloxacarbocyanine iodide behaves as a partially dissociated electrolyte. This property is essential for understanding its conductivity and interactions with other substances in solution. The compound's solubility profile is influenced by its ionic nature, with the counterion (iodide) playing a significant role in its dissolution properties.

Research Applications

Energy Transfer Studies

One of the most significant applications of 3,3'-Dimethyloxacarbocyanine iodide has been in energy transfer experiments. Research has demonstrated that it functions effectively as an acceptor in energy transfer processes when paired with donors such as 7-diethylamino-4-methylcoumarin.
Studies have shown efficient nonradiative energy transfer occurring in both solid and liquid phases when using this system, contributing valuable insights to our understanding of energy transfer mechanisms at the molecular level. These findings have implications for the development of sensors, imaging techniques, and other applications that rely on energy transfer phenomena.

Conductivity and Dissociation Behavior

Conductivity Measurements

Research on the conductivity of 3,3'-Dimethyloxacarbocyanine iodide in aqueous solutions has provided important insights into its electrolytic behavior. The limiting molar conductivity of the compound has been estimated to be approximately 115 S·cm²/mol, indicating its capacity to dissociate into ions in water and conduct electricity.
The following table summarizes key conductivity parameters:

ParameterValue
Limiting Molar Conductivity~115 S·cm²/mol
Behavior in Aqueous SolutionPartially dissociated electrolyte

Dissociation Characteristics

Studies of the dissociation constant (K') for 3,3'-Dimethyloxacarbocyanine iodide in water suggest that it tends toward association rather than complete dissociation. This behavior is typical for organic salts in aqueous environments and significantly influences how the compound interacts with its surroundings and with other molecules in solution.
The partial dissociation observed in aqueous solutions affects various properties of the compound, including its conductivity, optical characteristics, and reactivity in different experimental conditions.

Distribution and Partitioning Studies

Partition Behavior

The distribution of 3,3'-Dimethyloxacarbocyanine iodide between water and organic solvents has been studied to understand its partitioning characteristics. Research specifically examining its distribution between water and nitrobenzene has revealed that the partition constant is influenced by several factors.
Key factors affecting partition behavior include:

  • Interfacial potentials between the aqueous and organic phases

  • Presence of ionic impurities in either phase

  • Concentration of the compound itself
    These factors can significantly alter the observed partition behavior, which has implications for applications involving multiple solvent systems or interfaces.

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